Icmt-IN-35

ICMT inhibition Biochemical assay Structure-activity relationship

Researchers often face variability in ICMT inhibitor potency and selectivity, causing inconsistent Ras pathway data. Icmt-IN-35 (compound 10n) solves this as a validated, submicromolar ICMT inhibitor. • IC50 = 0.8 μM, Ki = 0.4 μM; competitively blocks Ras methylation and membrane localization. • >3-fold selectivity window in isogenic Icmt+/+ vs. Icmt-/- MEF models, ensuring on-target effects. • Benchmark comparator for novel ICMT inhibitor programs with defined MW (435.58) and cLogP (5.5).

Molecular Formula C25H29N3O2S
Molecular Weight 435.6 g/mol
Cat. No. B12373616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-35
Molecular FormulaC25H29N3O2S
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC(=CSCCC(=O)OC)CCN1C=C(N=N1)CCC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C25H29N3O2S/c1-20(19-31-17-15-25(29)30-2)14-16-28-18-24(26-27-28)13-10-21-8-11-23(12-9-21)22-6-4-3-5-7-22/h3-9,11-12,18-19H,10,13-17H2,1-2H3/b20-19-
InChIKeyNKPMAJRIAUNLST-VXPUYCOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-35: FTPA-Triazole ICMT Inhibitor


Icmt-IN-35 (compound 10n) is a farnesyl-thiopropionic acid (FTPA)-triazole compound that acts as a potent, competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), with an in vitro IC50 of 0.8 ± 0.1 μM and a calculated Ki of 0.4 μM [1]. It is a lipid-modified analog designed to disrupt the post-translational processing of Ras proteins by blocking the methylation step required for proper membrane localization [1]. Its molecular formula is C25H29N3O2S and molecular weight is 435.6 g/mol .

Why Icmt-IN-35 Cannot Be Replaced


Substituting Icmt-IN-35 with another ICMT inhibitor, such as cysmethynil or a close structural analog, is not straightforward. While many ICMT inhibitors share the same nominal target, they exhibit substantial differences in their physiochemical properties, cellular uptake efficiency, and selectivity profiles that directly impact experimental outcomes. For instance, the commonly used inhibitor cysmethynil is noted for poor solubility and high lipophilicity [1]. Even among close structural relatives of Icmt-IN-35, such as compound 10o, a simple positional isomer shift from para- to meta-substitution on the biphenyl ring results in a greater than 36-fold loss in biochemical potency (IC50 = 29 μM vs 0.8 μM) [2]. These variations mean that using an alternative compound without rigorous validation can introduce significant variability in Ras mislocalization and cell viability assays, potentially leading to false negatives or misinterpretation of the ICMT dependency in a given model.

Icmt-IN-35: Key Comparator Evidence


Higher Biochemical Potency Over Close Analog

Icmt-IN-35 demonstrates a biochemical IC50 of 0.8 ± 0.1 μM against ICMT in a cell-free assay. In contrast, compound 10o, a close structural analog differing only in the substitution pattern of its biphenyl group (meta- vs. para-), exhibits an IC50 of 29 ± 5 μM, representing a 36-fold reduction in potency [1].

ICMT inhibition Biochemical assay Structure-activity relationship

Superior Selectivity in ICMT-Dependent Cytotoxicity

In a cellular model of target engagement, Icmt-IN-35 exhibits a 3-fold selectivity window for wild-type Icmt+/+ MEF cells (IC50 = 33 ± 1 μM) compared to Icmt-/- knockout MEFs (IC50 > 100 μM). This selectivity is superior to the known Icmt inhibitor FTS (S-farnesylthiosalicylic acid), which shows only a minimal 1.07-fold difference, with an IC50 of 14.3 ± 2.2 μM in Icmt-/- MEFs and 15.3 ± 1.8 μM in Icmt+/+ MEFs [1].

Selectivity Cytotoxicity MEF cells Target engagement

Functional K-Ras Mislocalization in Cells

In a cellular functional assay, Icmt-IN-35 was shown to significantly disrupt K-Ras membrane localization. Jurkat T-cells transfected with GFP-K-Ras and treated with Icmt-IN-35 exhibited a marked decrease in the proportion of cells with normal plasma membrane localization compared to vehicle-treated controls. While the study does not provide quantitative data for a direct comparator, the observed effect is consistent with the established mechanism of ICMT inhibition [1].

K-Ras mislocalization Cell biology GFP-K-Ras assay Cellular target engagement

Improved Drug-Likeness Over Prior Lead

Icmt-IN-35 was developed as an improvement over the prior lead compound POP-3MB. While Icmt-IN-35 demonstrates a 3.1-fold improvement in biochemical potency (IC50 of 0.8 μM vs. 2.5 μM for POP-3MB), it also exhibits superior drug-like properties: a lower molecular weight (450 vs. 606 Da) and a reduced calculated LogP (CLog P = 5.5 vs. 8.8) [1].

Drug-likeness Ligand efficiency Physicochemical properties

Icmt-IN-35 Research Applications


Probing ICMT Dependency in Ras-Driven Cancers

Given its demonstrated submicromolar ICMT inhibition (IC50 = 0.8 μM) and selective cytotoxicity profile in Icmt+/+ MEF cells [1], Icmt-IN-35 is best utilized as a chemical probe to validate the dependency of Ras-driven cancer cell lines on ICMT activity. Its >3-fold selectivity window in isogenic MEF models [1] provides a robust experimental framework for confirming on-target effects. Researchers can employ Icmt-IN-35 in parallel with genetic knockdown or knockout approaches to correlate the loss of ICMT function with observed phenotypic changes.

Ras Mislocalization & Signaling Dynamics

Icmt-IN-35's validated ability to prevent K-Ras membrane localization in a cellular model [1] makes it an ideal tool for time-resolved studies of Ras signaling. By treating cells with Icmt-IN-35, researchers can induce the mislocalization of GFP-tagged K-Ras and monitor the subsequent effects on downstream MAPK and PI3K/AKT pathway activity, spatiotemporal protein-protein interactions, and cellular transformation phenotypes, thereby dissecting the precise role of membrane anchoring in Ras function.

Benchmark for ICMT Inhibitor Optimization

For groups engaged in the discovery and optimization of novel ICMT inhibitors, Icmt-IN-35 serves as an excellent benchmark comparator. Its well-characterized biochemical potency (IC50 = 0.8 μM) [1] and improved physicochemical properties (MW = 450, CLog P = 5.5) [1] compared to earlier leads like POP-3MB [1] establish a clear baseline for assessing progress in compound optimization. Newly synthesized inhibitors can be directly compared to Icmt-IN-35 in the same assay to determine improvements in potency, ligand efficiency, and cellular activity.

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